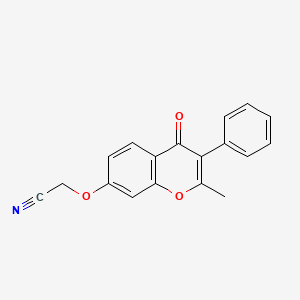

2-((2-甲基-4-氧代-3-苯基-4H-色满-7-基)氧基)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature, so they have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . The first synthetic route was reported in 1882 . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .Molecular Structure Analysis

The molecular structure of coumarins consists of a benzene ring fused with a α-pyrone nucleus .Chemical Reactions Analysis

The chemical reactions of coumarins are diverse and depend on the specific derivative and conditions. For example, the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of coumarins depend on the specific derivative. For example, one derivative, 2-METHYL-4-OXO-3-PHENYL-4H-CHROMEN-7-YL ACETATE, has a molecular weight of 294.31 .科学研究应用

聚合过程

在微波反应器中,在高温下,在乙腈中进行了与 2-((2-甲基-4-氧代-3-苯基-4H-色满-7-基)氧基)乙腈具有结构相似性的恶唑啉衍生物的活性阳离子开环聚合。该过程显着提高了反应速率,同时保持了聚合的活性,产生了具有窄分子量分布的定义良好的聚合物。在乙腈中这种聚合技术可能适用于 2-((2-甲基-4-氧代-3-苯基-4H-色满-7-基)氧基)乙腈等化合物,从而深入了解具有精确分子控制的新材料合成(Wiesbrock 等人,2005)。

抗氧化活性

已合成与 2-((2-甲基-4-氧代-3-苯基-4H-色满-7-基)氧基)乙腈在结构上相关的化合物,并评估了它们的抗氧化活性。特别是,测试了包含吡唑并[3,4-d]嘧啶-4-酮部分的衍生物(其复杂性与目标化合物相似),发现它们表现出显着的抗氧化活性,几乎等同于抗坏血酸。这表明 2-((2-甲基-4-氧代-3-苯基-4H-色满-7-基)氧基)乙腈在抗氧化剂的开发中具有潜在的应用(El‐Mekabaty, 2015)。

催化反应

对乙腈中催化氧化反应的研究表明,某些配合物在将有机硫化物氧化为亚砜方面是有效的,这一过程可能与 2-((2-甲基-4-氧代-3-苯基-4H-色满-7-基)氧基)乙腈在类似氧化转化中的应用相关。此类研究强调了该化合物在催化体系中的潜力,特别是在硫化物的选择性氧化中,这是有机合成和工业过程中的一项关键反应(Sivasubramanian 等人,2002)。

作用机制

The mechanism of action of coumarins is also diverse and depends on the specific derivative and its biological target. They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

未来方向

属性

IUPAC Name |

2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3/c1-12-17(13-5-3-2-4-6-13)18(20)15-8-7-14(21-10-9-19)11-16(15)22-12/h2-8,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEZXYNFKPXFJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2996190.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide](/img/structure/B2996200.png)

![methyl 3-[4-cyano-3-methyl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B2996202.png)

![tert-Butyl 2-amino-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B2996203.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2996205.png)